N'-{1-[(4-{[(2,5-DICHLOROANILINO)CARBOTHIOYL]AMINO}-1H-PYRAZOL-1-YL)METHYL]-1H-PYRAZOL-4-YL}-N-(2,5-DICHLOROPHENYL)THIOUREA
Overview
Description
N’-{1-[(4-{[(2,5-DICHLOROANILINO)CARBOTHIOYL]AMINO}-1H-PYRAZOL-1-YL)METHYL]-1H-PYRAZOL-4-YL}-N-(2,5-DICHLOROPHENYL)THIOUREA is a complex organic compound that features multiple functional groups, including pyrazole, thiourea, and dichloroaniline moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-{1-[(4-{[(2,5-DICHLOROANILINO)CARBOTHIOYL]AMINO}-1H-PYRAZOL-1-YL)METHYL]-1H-PYRAZOL-4-YL}-N-(2,5-DICHLOROPHENYL)THIOUREA typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Pyrazole Core: The synthesis begins with the formation of the pyrazole core through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Introduction of the Dichloroaniline Group: The dichloroaniline group is introduced via a nucleophilic substitution reaction, where 2,5-dichloroaniline reacts with a suitable electrophile.
Formation of the Thiourea Linkage: The final step involves the formation of the thiourea linkage by reacting the intermediate with thiophosgene or a similar thiocarbonyl reagent under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction parameters to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N’-{1-[(4-{[(2,5-DICHLOROANILINO)CARBOTHIOYL]AMINO}-1H-PYRAZOL-1-YL)METHYL]-1H-PYRAZOL-4-YL}-N-(2,5-DICHLOROPHENYL)THIOUREA undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichloroaniline moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted aniline derivatives.
Scientific Research Applications
N’-{1-[(4-{[(2,5-DICHLOROANILINO)CARBOTHIOYL]AMINO}-1H-PYRAZOL-1-YL)METHYL]-1H-PYRAZOL-4-YL}-N-(2,5-DICHLOROPHENYL)THIOUREA has several scientific research applications:
Medicinal Chemistry: Investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Agricultural Chemistry: Studied for its potential use as a pesticide or herbicide due to its ability to interfere with the growth of certain plant pathogens.
Materials Science: Explored for its use in the development of advanced materials, such as organic semiconductors or corrosion inhibitors.
Mechanism of Action
The mechanism of action of N’-{1-[(4-{[(2,5-DICHLOROANILINO)CARBOTHIOYL]AMINO}-1H-PYRAZOL-1-YL)METHYL]-1H-PYRAZOL-4-YL}-N-(2,5-DICHLOROPHENYL)THIOUREA involves its interaction with specific molecular targets. For example:
Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.
Disruption of Cellular Processes: It may interfere with cellular processes such as DNA replication or protein synthesis, leading to cell death or growth inhibition.
Comparison with Similar Compounds
Similar Compounds
- N-(2,2,2-TRICHLORO-1-(((4-FLUOROANILINO)CARBOTHIOYL)AMINO)ETHYL)ACRYLAMIDE
- 2-(4-ETHYLPHENOXY)-N-(2,2,2-TRICHLORO-1-{[(2,4-DICHLOROANILINO)CARBOTHIOYL]AMINO}ETHYL)ACETAMIDE
Uniqueness
N’-{1-[(4-{[(2,5-DICHLOROANILINO)CARBOTHIOYL]AMINO}-1H-PYRAZOL-1-YL)METHYL]-1H-PYRAZOL-4-YL}-N-(2,5-DICHLOROPHENYL)THIOUREA is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
1-(2,5-dichlorophenyl)-3-[1-[[4-[(2,5-dichlorophenyl)carbamothioylamino]pyrazol-1-yl]methyl]pyrazol-4-yl]thiourea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16Cl4N8S2/c22-12-1-3-16(24)18(5-12)30-20(34)28-14-7-26-32(9-14)11-33-10-15(8-27-33)29-21(35)31-19-6-13(23)2-4-17(19)25/h1-10H,11H2,(H2,28,30,34)(H2,29,31,35) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQTPBHSHHLCORZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)NC(=S)NC2=CN(N=C2)CN3C=C(C=N3)NC(=S)NC4=C(C=CC(=C4)Cl)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16Cl4N8S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
586.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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